(E)-3-(2-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide
Description
(E)-3-(2-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide is a structurally complex acrylamide derivative featuring three distinct pharmacophoric elements:
An (E)-acrylamide backbone, which facilitates hydrogen bonding and structural rigidity.
A 2-chlorophenyl substituent, known to enhance lipophilicity and influence target binding via halogen interactions.
A benzo[c][1,2,5]thiadiazole 1,1-dioxide moiety, a sulfone-containing heterocycle contributing to electron-withdrawing properties and metabolic stability.
The ethyl linker between the acrylamide and thiadiazole groups suggests a design strategy to optimize spatial orientation for target engagement.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S/c1-21-16-8-4-5-9-17(16)22(26(21,24)25)13-12-20-18(23)11-10-14-6-2-3-7-15(14)19/h2-11H,12-13H2,1H3,(H,20,23)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNUZCSNHZDLAU-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(2-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of acrylamides and features a complex structure that includes a chlorophenyl group and a thiadiazole moiety. Its IUPAC name reflects its intricate composition:
- IUPAC Name : (E)-3-(2-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide
- Molecular Formula : C₁₅H₁₄ClN₃O₂S
- Molecular Weight : 329.81 g/mol
Anticancer Activity
Research has indicated that compounds containing thiadiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiadiazoles can inhibit cell proliferation in various cancer cell lines:
- Mechanism : The anticancer activity is often attributed to the inhibition of specific enzymes involved in cell growth and proliferation pathways.
- Case Study : In a study evaluating similar compounds, it was found that certain thiadiazole derivatives inhibited breast cancer cell lines with IC₅₀ values in the low micromolar range, suggesting potential efficacy against malignant tumors .
Antimicrobial Effects
Thiadiazole derivatives have also been noted for their antimicrobial properties. The compound's structure suggests potential interactions with bacterial enzymes or membranes:
- Mechanism : Antimicrobial activity may arise from disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Research Findings : A related study demonstrated that certain thiadiazole compounds exhibited antibacterial activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
The anti-inflammatory potential of thiadiazole derivatives is another area of interest:
- Mechanism : These compounds may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
- Evidence : In vitro studies have shown that some thiadiazole derivatives reduce inflammation markers in cell cultures .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of (E)-3-(2-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide. Modifications to the chlorophenyl or thiadiazole groups can significantly influence potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Chlorine substitution on phenyl ring | Increased potency against cancer cells |
| Variations in alkyl chain length | Altered pharmacokinetics and bioavailability |
| Functional group changes on thiadiazole | Enhanced interaction with biological targets |
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
*Calculated based on molecular formula (C₁₉H₁₈ClN₃O₃S).
Key Observations:
- Electron-Withdrawing Groups: The target compound’s thiadiazole sulfone (vs.
- Chlorophenyl vs. Methoxyphenyl : The 2-chlorophenyl group in the target compound increases lipophilicity compared to the 3,5-dimethoxyphenyl group in 5b, which may improve membrane permeability but reduce solubility .
- Linker Flexibility: The ethyl linker in the target compound allows greater conformational flexibility than the rigid quinazolinone scaffold in 8c .
Physicochemical and Pharmacokinetic Profiles
- Solubility : The thiadiazole sulfone and chlorophenyl groups may reduce aqueous solubility compared to methoxy-substituted analogs (e.g., 5b) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
